![molecular formula C22H15F2N7O B2443919 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007085-04-2](/img/structure/B2443919.png)

3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

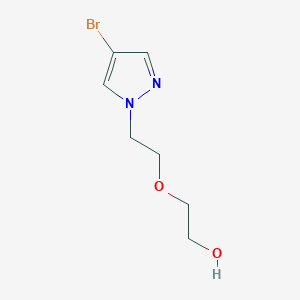

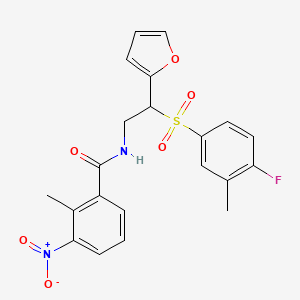

The compound “3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of Benzamide, N-(4-fluorophenyl)-3-bromo- was confirmed using 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, Fluorinated Pyrazoles have been studied for their synthesis and applications . A particular emphasis is devoted to a detailed consideration of reaction mechanisms .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of Benzamide, N-(4-fluorophenyl)-3-bromo- were analyzed using various techniques .科学的研究の応用

Synthesis and Chemical Properties

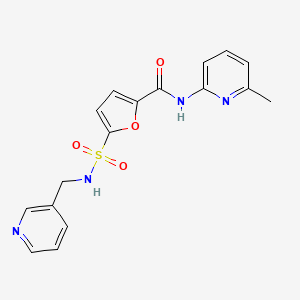

Researchers have developed new routes for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiviral activities, particularly against the avian influenza virus (H5N1). These compounds, including derivatives of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, were synthesized through reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine. Their structures were confirmed using mass spectroscopy, 1H NMR, IR, and X-ray analysis, showing significant antiviral activities in vitro (Hebishy et al., 2020).

Biological Evaluation and Antitumor Activities

Novel heterocyclic compounds synthesized from enaminones have been evaluated for their antimicrobial and in vitro anticancer activities, showcasing potential against HepG2 and MCF-7 cell lines. Molecular docking studies of these compounds, particularly those involving pyrazolo[5,1-c][1,2,4]triazine derivatives, investigated their interactions with various proteins, suggesting mechanisms for their antimicrobial activity (Fahim et al., 2021).

Application in Neurodegenerative Disease Treatment

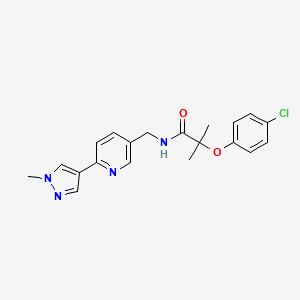

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized, leading to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, particularly ITI-214, showed picomolar inhibitory potency, excellent selectivity against all other PDE families, and efficacy in vivo. ITI-214 is under clinical development for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

Imaging Agent Development for Neurodegenerative Disorders

Synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been conducted for studying the peripheral benzodiazepine receptor using positron emission tomography (PET). These studies aim to develop imaging agents for neurodegenerative disorders, highlighting the significance of these compounds in tracing and understanding disease progression (Fookes et al., 2008).

作用機序

Safety and Hazards

将来の方向性

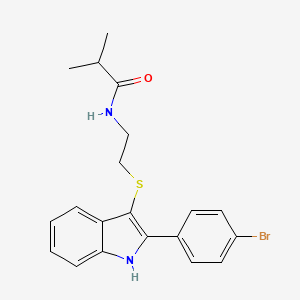

The future directions of research involving similar compounds have been discussed. For instance, the National Medical Products Administration (NMPA) approved the investigational new drug (IND) application of Hu7691 based on the superior results of safety property, pharmacokinetic profile, and in vivo efficacy .

特性

IUPAC Name |

3-fluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEJPJQESJNHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2443838.png)

![1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2443840.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2443852.png)

![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)

![(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide](/img/structure/B2443856.png)